1-(Pyrrolidin-3-yl)piperazine - 939793-68-7

1-(Pyrrolidin-3-yl)piperazine

Catalog Number: EVT-3306587
CAS Number: 939793-68-7
Molecular Formula: C8H17N3
Molecular Weight: 155.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic substitution: Reacting appropriately substituted piperazines with pyrrolidine derivatives containing leaving groups (e.g., halides, tosylates) allows the formation of the desired C-N bond between the rings. [, ]
  • Reductive amination: Condensing a pyrrolidine-containing aldehyde or ketone with a substituted piperazine, followed by reduction (e.g., using sodium borohydride or sodium cyanoborohydride), provides access to diverse derivatives. [, ]
  • Click chemistry: Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach to incorporate triazole linkers, further expanding the structural diversity. []
Chemical Reactions Analysis
  • Acylation: Reacting with acyl chlorides or anhydrides allows the introduction of amide functionalities, often employed to modulate lipophilicity and metabolic stability. [, ]
  • Sulfonylation: Similar to acylation, sulfonylation with sulfonyl chlorides introduces sulfonamide moieties, impacting the physicochemical properties and potentially influencing interactions with biological targets. []
Mechanism of Action
  • Receptor antagonism: Several derivatives exhibit antagonistic activity at various receptors, including dopamine receptors, serotonin receptors, and neurokinin receptors. [, , ] This antagonism is often linked to competitive binding at the receptor's active site, preventing the binding of endogenous ligands and disrupting downstream signaling pathways.
  • Enzyme inhibition: Certain derivatives demonstrate inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH) and p21-activated kinase 4 (PAK4). [, , ] This inhibition often involves interactions with the enzyme's active site, preventing substrate binding or catalytic activity.
Applications
  • Drug discovery: These compounds are actively pursued as lead compounds for developing novel therapeutics for various diseases, including cancer [, , ], pain [, , ], and infections [, ]. Their versatility allows for optimization of target specificity, potency, and pharmacokinetic properties.
  • Neuroscience research: Derivatives acting as antagonists or agonists at neurotransmitter receptors are valuable tools for investigating neurological pathways and disorders, such as Parkinson's disease and schizophrenia. [, , ]
  • Chemical biology: These compounds can be utilized as probes to study enzyme kinetics, elucidate signaling pathways, and identify novel therapeutic targets. [, ]

6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859)

  • Compound Description: SAR439859 is a potent and selective estrogen receptor degrader (SERD) investigated for the treatment of estrogen receptor-positive (ER+) breast cancer. It demonstrates promising antitumor activity in breast cancer mice xenograft models. []

(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide (PKM-833)

  • Compound Description: PKM-833 is a novel, potent, selective, and orally active fatty acid amide hydrolase (FAAH) inhibitor. It exhibits excellent brain penetration, good oral bioavailability, and elevates anandamide (AEA) concentrations in the rat brain. PKM-833 shows analgesic effects in inflammatory pain models. []
  • Relevance: Although PKM-833 does not directly share the pyrrolidine ring with the target compound, it contains a piperazine ring that acts as a key structural element. Both compounds incorporate a six-membered nitrogen-containing heterocycle, highlighting the relevance of these cyclic structures in medicinal chemistry. The difference lies in the nitrogen substituents and the overall scaffold, leading to distinct pharmacological profiles. []

(±)-1-(4-(3-Fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives

  • Compound Description: This series of compounds was synthesized via click chemistry and evaluated for anticancer activity against HCT 116, MDA-MB231, and Mia-PaCa2 cancer cell lines. Some derivatives, particularly 8b, exhibited promising activity against MDA-MB231 cells. [, ]

tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate

  • Compound Description: This compound, characterized by single-crystal XRD, exhibited poor antibacterial and moderate anthelmintic activity. []

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

  • Compound Description: Two series of these derivatives were designed and synthesized as potential anti-tubercular agents against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant activity and low cytotoxicity. [, ]

1-(1,2-Benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives

  • Compound Description: This series was explored for potential antipsychotic activity. Specifically, compound 24 (BMY 13859-1), a (1,2-benzisothiazol-3-yl)piperazine derivative, showed a potent and selective profile in CNS tests and entered clinical evaluation for schizophrenia. []

(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580)

  • Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor antagonist with promising antiandrogenic activity for potential prostate cancer monotherapy. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

  • Compound Description: This novel FLT3 inhibitor exhibited potent activity against the FLT3-ITD mutant, making it a promising candidate for treating FLT3-ITD-positive acute myeloid leukemia (AML). []
  • Relevance: This compound shares the pyrrolidine ring with the target compound but differs significantly in its overall structure. Instead of being directly linked to the pyrrolidine nitrogen, the propanamide linker with a terminal pyrrolidine ring in this compound highlights a different approach to incorporating the pyrrolidine motif. Additionally, the presence of a complex (Z)-N-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl group further distinguishes it from 1-(Pyrrolidin-3-yl)piperazine, resulting in a distinct pharmacological profile. []

1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivatives

  • Compound Description: Designed using a bioisosterism approach, several derivatives in this series exhibited multi-target agonism towards dopamine D2/D3/5-HT1A receptors, showing potential as anti-Parkinson's disease (PD) agents. []

tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

  • Compound Description: This compound, structurally confirmed by X-ray crystallography, highlights the recurrence of the piperazine motif in drug design. []
  • Relevance: Similar to other piperazine-containing compounds discussed, this compound lacks the pyrrolidine ring present in the target compound. Instead, it features a tert-butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl group linked to the piperazine nitrogen. This difference in structure showcases the adaptability of the piperazine scaffold for designing diverse compounds. []

Properties

CAS Number

939793-68-7

Product Name

1-(Pyrrolidin-3-yl)piperazine

IUPAC Name

1-pyrrolidin-3-ylpiperazine

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C8H17N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h8-10H,1-7H2

InChI Key

USVCMXLIEXLLBB-UHFFFAOYSA-N

SMILES

C1CNCC1N2CCNCC2

Canonical SMILES

C1CNCC1N2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.